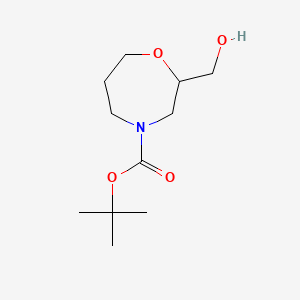

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

説明

特性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAQNCJUTMXJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712335 | |

| Record name | tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174020-52-0 | |

| Record name | tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

CAS Number: 1174020-52-0

Introduction

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic organic compound featuring a 1,4-oxazepane ring system. The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a hydroxymethyl group at the 2-position makes it a valuable chiral building block in medicinal chemistry and drug discovery. The 1,4-oxazepane scaffold is a key structural motif in a variety of biologically active molecules, and this particular derivative serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. This document provides a technical overview of its properties, a plausible synthetic approach, and relevant data.

Physicochemical Properties

A summary of the key physicochemical and computational data for tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is presented in the table below.

| Property | Value | Source |

| CAS Number | 1174020-52-0 | ChemScene[1] |

| Molecular Formula | C₁₁H₂₁NO₄ | ChemScene[1] |

| Molecular Weight | 231.29 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 59 Ų | ChemScene[1] |

| logP | 1.0047 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| Purity | ≥97% | ChemScene[1] |

| Storage Temperature | 4°C | ChemScene[1] |

Synthesis

Plausible Synthetic Workflow

The logical workflow for the synthesis is outlined below. This process involves a debenzylation step, which is commonly achieved through catalytic hydrogenation, followed by the protection of the resulting secondary amine with a Boc group using di-tert-butyl dicarbonate.

Experimental Protocols (Hypothetical)

Based on general procedures for similar transformations, the following are hypothetical experimental protocols for the synthesis of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.

Step 1: Synthesis of (1,4-Oxazepan-2-yl)methanol (Debenzylation)

-

To a solution of 4-benzyl-2-(hydroxymethyl)homomorpholine in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature.

-

The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield crude (1,4-oxazepan-2-yl)methanol, which may be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (Boc Protection)

-

Dissolve the crude (1,4-oxazepan-2-yl)methanol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (1.1-1.5 equivalents).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to afford the final product, tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.

Spectroscopic Data

While specific spectroscopic data for the title compound is not widely published, a patent for related 1,4-oxazepane derivatives provides an example of the types of signals that might be expected in an ¹H NMR spectrum. For a product obtained from the reaction of tert-butyl (2RS)-2-(3,4-dichlorophenyl)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, the following ¹H NMR data was reported (300 MHz, DMSO-d₆): δ 1.05 (1H, t, J = 7.0 Hz), 1.78 (1H, dd, J = ...). This suggests that the protons of the oxazepane ring would appear in the aliphatic region of the spectrum. The protons of the hydroxymethyl group and the tert-butyl group would also have characteristic chemical shifts.

Applications in Drug Discovery

The 1,4-oxazepane moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to adopt conformations that can interact with various biological targets. Derivatives of 1,4-oxazepane have been investigated for a range of therapeutic applications, including as monoamine reuptake inhibitors for the treatment of depression and anxiety. The title compound, with its reactive hydroxymethyl group and the readily removable Boc protecting group, is an ideal starting material for the synthesis of libraries of substituted 1,4-oxazepanes for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in publicly available literature, its synthesis can be reasonably proposed based on standard organic chemistry transformations. Further research and publication of its detailed characterization and reactivity would be beneficial to the scientific community.

References

In-Depth Technical Guide: tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, potential synthetic routes, and prospective biological applications, supported by experimental insights and conceptual frameworks.

Physicochemical Properties

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a saturated heterocyclic compound featuring a 1,4-oxazepane core. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxymethyl substituent provides key functionalities for further chemical modifications.

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Weight | 231.29 g/mol [1] |

| Molecular Formula | C₁₁H₂₁NO₄[1] |

| CAS Number | 1174020-52-0[1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

| Storage | Recommended storage at 2-8 °C |

Synthesis and Experimental Protocols

Disclaimer: This protocol is illustrative and may require optimization for the synthesis of the title compound.

General Synthetic Workflow

The overall strategy involves the formation of an open-chain precursor containing the necessary amine, alcohol, and a masked aldehyde or epoxide functionality, followed by an intramolecular cyclization to form the 1,4-oxazepane ring.

A generalized synthetic workflow for 1,4-oxazepane derivatives.

Illustrative Experimental Protocol

Step 1: Synthesis of the Open-Chain Precursor

-

Reaction Setup: To a solution of a suitable Boc-protected amino alcohol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Electrophile: After stirring for 30 minutes, add a suitable electrophile containing a masked aldehyde or an epoxide functionality (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Form the 1,4-Oxazepane Ring

-

Deprotection (if necessary): If the precursor contains an orthogonal protecting group on the alcohol that will form the ether linkage, deprotect it using appropriate conditions.

-

Cyclization: Dissolve the deprotected open-chain precursor in a suitable solvent like tetrahydrofuran (THF). Add a base (e.g., sodium hydride) at 0 °C and allow the reaction to proceed at room temperature or with gentle heating until cyclization is complete, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Purify the resulting protected 1,4-oxazepane derivative by column chromatography.

Step 3: Final Deprotection/Modification

-

Boc Deprotection (if required): The Boc group can be removed under acidic conditions, for example, by treating the protected 1,4-oxazepane with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an organic solvent.

-

Final Product Isolation: After the reaction is complete, neutralize the excess acid and extract the product. Purify as needed to obtain the final compound.

Potential Biological Applications and Signaling Pathways

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a range of biological activities. The title compound, with its reactive hydroxymethyl group and protected amine, is a valuable building block for the synthesis of more complex molecules.

Building Block for PROTACs

One of the key potential applications of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydroxymethyl group of the title compound can be functionalized to serve as a linker to either the E3 ligase ligand or the target protein ligand.

The general mechanism of action for a PROTAC.

Monoamine Reuptake Inhibition

Derivatives of 1,4-oxazepane have been investigated for their activity as monoamine reuptake inhibitors[3]. These compounds can block the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the concentration of these neurotransmitters in the synaptic cleft. This mechanism is central to the action of many antidepressant and anxiolytic drugs. The 1,4-oxazepane core of the title compound can be elaborated to design novel monoamine reuptake inhibitors.

Dopamine D4 Receptor Ligands

Studies have also explored 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor. The dopamine D4 receptor is a target for the development of atypical antipsychotics with a reduced propensity for extrapyramidal side effects. The structural features of the 1,4-oxazepane ring appear to be important for affinity to this receptor.

Conclusion

Tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a versatile chemical entity with significant potential in drug discovery and development. Its well-defined structure and functional handles make it an attractive starting material for the synthesis of a variety of biologically active molecules, including PROTACs and novel therapeutics targeting the central nervous system. The synthetic methodologies and potential applications outlined in this guide provide a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and provides a plausible synthetic route with experimental protocols.

Chemical Structure and Properties

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a saturated seven-membered heterocycle containing both nitrogen and oxygen atoms. The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a hydroxymethyl substituent at the 2-position makes it a valuable building block for the synthesis of more complex molecules.

Molecular Structure:

Caption: Chemical structure of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1][2] |

| CAS Number | 1174020-52-0 | [1] |

| Appearance | White to off-white solid | Generic supplier data |

| Storage | Store at 2-8 °C | Generic supplier data |

| Purity | ≥95% | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCCOC(CO)C1 | [1] |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the following key steps:

-

Preparation of a suitable amino diol precursor.

-

Selective protection of the amino group with a Boc anhydride.

-

Intramolecular cyclization to form the 1,4-oxazepane ring.

Plausible Synthetic Workflow:

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Boc Protection of an Amino Alcohol (General Procedure)

This protocol describes a general method for the protection of an amino group in a molecule also containing a hydroxyl group, a key step in the proposed synthesis.

Materials:

-

Amino alcohol precursor

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the amino alcohol (1.0 eq) in DCM.

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected amino alcohol.

Applications in Drug Discovery and Development

The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds.[6] These seven-membered rings offer a three-dimensional structure that can effectively present substituents for interaction with biological targets.

Derivatives of 1,4-oxazepane have been investigated for a range of therapeutic applications, including as dopamine D4 receptor ligands for potential use in treating schizophrenia.[7] The incorporation of the 1,4-oxazepane core can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

While specific biological data for tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is not currently published, its structure suggests its utility as a versatile building block. The hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. The Boc-protected amine allows for controlled, stepwise synthesis of more complex derivatives.

Potential Signaling Pathway Interactions:

Given the interest in 1,4-oxazepane derivatives as neurological agents, molecules derived from this scaffold could potentially interact with various G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. Further biological evaluation would be necessary to determine specific pathway engagement.

Logical Relationship for Application in Medicinal Chemistry:

References

- 1. chemscene.com [chemscene.com]

- 2. Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | C11H21NO4 | CID 131018505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. Its structural features, combining a seven-membered 1,4-oxazepane ring with a Boc-protected amine and a primary alcohol, make it a versatile scaffold for the synthesis of more complex molecules. Notably, this compound is frequently utilized as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The 1,4-oxazepane moiety can impart favorable physicochemical properties to drug candidates, such as improved solubility and conformational constraint, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.

Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | [4] |

| CAS Number | 1174020-52-0 | [1][5] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][5] |

| Molecular Weight | 231.29 g/mol | [1][5] |

| Purity | Typically ≥95% or ≥97% | [1][6] |

| SMILES | CC(C)(C)OC(=O)N1CCCOC(CO)C1 | [5] |

| Topological Polar Surface Area (TPSA) | 59 Ų | [5] |

| LogP (calculated) | 1.0047 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis and Reactivity

The synthesis of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves standard organic chemistry transformations, primarily the protection of an amino alcohol and subsequent intramolecular cyclization. The reactivity of the molecule is governed by its three key functional groups: the Boc-protected amine, the primary alcohol, and the 1,4-oxazepane ring.

Reactivity Profile

-

N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is stable under most basic and nucleophilic conditions.[7][] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the free secondary amine.[9][10] This acid-lability is a cornerstone of its use in multi-step synthesis.

-

Hydroxymethyl Group: The primary alcohol is a versatile handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.

-

1,4-Oxazepane Ring: The 1,4-oxazepane ring is a saturated heterocyclic system composed of stable ether and amine functionalities.[11] Unlike the related 1,3-oxazepane, it does not contain a labile aminal linkage and is therefore generally stable under a wide range of reaction conditions, including those involving moderately acidic or basic environments.[11]

Representative Synthetic Workflow

While a specific, detailed synthesis protocol for this exact molecule is not widely published, a plausible and representative multi-step synthesis can be devised based on established methodologies for N-Boc protection and intramolecular cyclization.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate

-

To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by silica gel chromatography if necessary.

Step 2: Synthesis of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

This step is a representative intramolecular Williamson ether synthesis, which would likely first involve activation of the terminal hydroxyl group.

-

Dissolve the product from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq.).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the tosylated intermediate in anhydrous THF dropwise.

-

Allow the reaction to stir at room temperature for 16-24 hours, monitoring for the formation of the cyclized product by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the final compound.[12]

Analytical Characterization

Detailed experimental spectroscopic data for tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is not widely available in peer-reviewed literature. However, based on the chemical structure and data from analogous compounds, the expected NMR and mass spectrometry data can be predicted. A patent for a similar, more complex derivative provides some reference for expected chemical shifts.[13]

| Data Type | Predicted Observations |

| ¹H NMR | Expected chemical shifts (δ, ppm): 1.4-1.5 (s, 9H, C(CH₃)₃); 2.8-4.0 (m, protons of the oxazepane ring and CH₂OH); ~4.2 (broad s, 1H, OH). The signals for the ring protons would be complex due to conformational flexibility. |

| ¹³C NMR | Expected chemical shifts (δ, ppm): ~28.5 (C(CH₃)₃); ~40-75 (carbons of the oxazepane ring and CH₂OH); ~80.0 (C(CH₃)₃); ~155.0 (C=O). |

| Mass Spec (ESI+) | Expected m/z: 232.15 [M+H]⁺, 254.13 [M+Na]⁺, 176.10 [M-tBu+H]⁺, 132.08 [M-Boc+H]⁺. |

Applications in Drug Development: A PROTAC Linker

The primary application of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in drug development is as a versatile building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of three components: a "warhead" that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC.[][15] Its length, rigidity, and physicochemical properties influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall properties of the molecule, such as solubility and cell permeability.[3][16] The 1,4-oxazepane scaffold is incorporated into linkers to introduce a degree of conformational rigidity and improve aqueous solubility due to the presence of the ether oxygen. The hydroxymethyl group on the title compound serves as a convenient attachment point for further elaboration of the linker or for conjugation to one of the ligands.

Conclusion

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a valuable chemical entity for researchers in the field of drug discovery. Its defined structure and versatile functional groups allow for its incorporation into complex molecular architectures, most notably as a linker in the rapidly advancing field of targeted protein degradation. While detailed experimental data for this specific compound remains somewhat sparse in the public literature, its utility is evident from its commercial availability as a key building block for PROTACs. The information compiled in this guide provides a solid foundation for its use in the laboratory, from understanding its fundamental properties and reactivity to its strategic application in the design of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | C11H21NO4 | CID 131018505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 15. explorationpub.com [explorationpub.com]

- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis protocol, this document outlines a plausible and chemically sound multi-step approach based on established organic chemistry principles and analogous transformations found in the literature. The proposed pathway is designed to be adaptable for the synthesis of both the racemic mixture and specific enantiomers.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (I) involves the disconnection of the 1,4-oxazepane ring. An intramolecular Williamson ether synthesis or a reductive amination strategy are two viable key bond-forming reactions. This guide will focus on a pathway centered around an intramolecular cyclization of a linear amino alcohol precursor.

The primary disconnection is at the oxygen-carbon bond (C7-O1), suggesting a precursor such as the N-Boc protected amino alcohol II . This intermediate can be formed from a suitable amino alcohol and a three-carbon synthon. A plausible and readily available chiral starting material is a protected 3-aminopropan-1,2-diol derivative.

Synthesis Pathway

The proposed forward synthesis commences from a commercially available chiral starting material, (R)- or (S)-3-amino-1,2-propanediol, to ensure stereochemical control at the C2 position of the final product. The following sections detail the proposed experimental protocol for each step.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis pathway for (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and may require optimization for this specific synthesis.

Step 1: N-Boc Protection of (S)-3-Amino-1,2-propanediol

-

Objective: To protect the amino group of the starting material to prevent side reactions in subsequent steps.

-

Procedure:

-

Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a suitable solvent such as a mixture of dioxane and water (1:1).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

-

Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to maintain a basic pH.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (S)-tert-butyl (2,3-dihydroxypropyl)carbamate.

-

Step 2: Selective Protection of the Primary Hydroxyl Group

-

Objective: To selectively protect the primary hydroxyl group to allow for functionalization of the secondary hydroxyl group.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add trityl chloride (TrCl, 1.05 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding cold water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous copper sulfate solution (to remove pyridine), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl (2-hydroxy-3-(trityloxy)propyl)carbamate.

-

Step 3: O-Alkylation of the Secondary Hydroxyl Group

-

Objective: To introduce the three-carbon unit that will form part of the oxazepane ring.

-

Procedure:

-

Dissolve the product from Step 2 (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield (S)-tert-butyl (2-(allyloxy)-3-(trityloxy)propyl)carbamate.

-

Step 4: Deprotection of the Primary Alcohol

-

Objective: To remove the trityl protecting group to free the primary hydroxyl for the cyclization step.

-

Procedure:

-

Dissolve the product from Step 3 (1.0 eq) in a mixture of dichloromethane (DCM) and methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain (S)-tert-butyl (2-(allyloxy)-3-hydroxypropyl)carbamate.

-

Step 5: Intramolecular Cyclization via Ring-Closing Metathesis (RCM)

-

Objective: To form the seven-membered 1,4-oxazepine ring.

-

Procedure:

-

Dissolve the diene from Step 4 (1.0 eq) in anhydrous and degassed dichloromethane to a dilute concentration (e.g., 0.01 M).

-

Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%).

-

Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (S)-tert-butyl 2-(hydroxymethyl)-2,3,6,7-tetrahydro-1,4-oxazepine-4(5H)-carboxylate.

-

Step 6: Reduction of the Double Bond

-

Objective: To saturate the oxazepine ring to form the final 1,4-oxazepane product.

-

Procedure:

-

Dissolve the product from Step 5 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Further purification by chromatography may be necessary.

-

Quantitative Data Summary

As this is a proposed pathway, experimental data such as yields and purity for each step would need to be determined empirically. The following table provides expected ranges based on analogous reactions reported in the literature.

| Step | Product Name | Expected Yield (%) | Analytical Techniques for Characterization |

| 1 | (S)-tert-butyl (2,3-dihydroxypropyl)carbamate | 85-95 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 2 | (S)-tert-butyl (2-hydroxy-3-(trityloxy)propyl)carbamate | 70-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 3 | (S)-tert-butyl (2-(allyloxy)-3-(trityloxy)propyl)carbamate | 75-90 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 4 | (S)-tert-butyl (2-(allyloxy)-3-hydroxypropyl)carbamate | 80-95 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 5 | (S)-tert-butyl 2-(hydroxymethyl)-2,3,6,7-tetrahydro-1,4-oxazepine-4(5H)-carboxylate | 60-80 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 6 | (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | >95 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC |

Concluding Remarks

This technical guide outlines a robust and feasible synthetic pathway to tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. The proposed route leverages well-established and reliable chemical transformations, offering a clear roadmap for researchers in the field. The use of a chiral starting material allows for the enantioselective synthesis of the target compound, which is often crucial for its biological activity. The experimental protocols provided serve as a strong starting point for laboratory synthesis, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The successful synthesis of this molecule will provide a valuable building block for the development of novel therapeutics.

The 1,4-Oxazepane Ring System: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have led to its incorporation into a variety of biologically active molecules, including potent agents targeting the central nervous system and coagulation cascade.[1][2] This in-depth technical guide provides a comprehensive overview of the stability and reactivity of the 1,4-oxazepane ring system, offering valuable insights for its application in drug discovery and development.

Core Stability of the 1,4-Oxazepane Ring

The stability of the 1,4-oxazepane ring is a key feature that makes it an attractive scaffold for drug design. Unlike its 1,3-isomer, which contains a labile aminal linkage susceptible to hydrolysis, the 1,4-oxazepane system is composed of more robust ether and secondary amine functionalities.[3] This inherent stability, particularly in acidic environments, is a significant advantage in the development of orally bioavailable drugs.[3]

Conformational Analysis

The seven-membered ring of 1,4-oxazepane is flexible and can adopt several conformations, with the twist-boat and chair forms being the most significant.[4][5] Computational studies and experimental data from analogous systems like 1,4-diazepanes suggest that the twist-boat conformation is often the lower-energy state.[6] The specific conformation adopted can be influenced by the nature and position of substituents, which in turn affects the molecule's biological activity and physicochemical properties. NMR spectroscopy is a powerful tool for elucidating the conformational preferences of 1,4-oxazepane derivatives in solution.[1][4][7]

Reactivity of the 1,4-Oxazepane Ring System

The reactivity of the 1,4-oxazepane ring is largely dictated by the presence of the secondary amine and the ether linkage. The nitrogen atom provides a nucleophilic center for a variety of functionalization reactions, while the C-O and C-N bonds can be cleaved under specific conditions.

N-Functionalization

The secondary amine of the 1,4-oxazepane ring is readily functionalized through N-acylation, N-alkylation, and N-sulfonylation reactions. These transformations are crucial for modulating the pharmacological properties of 1,4-oxazepane-based compounds.

Table 1: N-Functionalization Reactions of the 1,4-Oxazepane Ring

| Reaction Type | Reagent | Base | Solvent | Time (h) | Yield (%) |

| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 2 | 95 |

| N-Acylation | Benzoyl chloride | Pyridine | Dichloromethane | 4 | 92 |

| N-Alkylation | Benzyl bromide | K2CO3 | Acetonitrile | 12 | 85 |

| N-Sulfonylation | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 4 | 85 |

Ring-Opening Reactions

While generally stable, the 1,4-oxazepane ring can undergo cleavage under forcing conditions. Reductive cleavage of the C-O bond can be achieved using strong reducing agents like lithium aluminum hydride, yielding N-substituted amino alcohols. This reaction can be a useful synthetic strategy for accessing acyclic structures from a cyclic precursor.

C-H Functionalization

Direct functionalization of the C-H bonds of the 1,4-oxazepane ring is a more challenging but increasingly important area of research. Transition-metal catalysis has shown promise for the site-selective arylation and olefination of saturated heterocycles, including piperidines, and similar strategies could be applied to 1,4-oxazepanes.[8][9][10] This approach offers a direct route to novel derivatives without the need for pre-functionalized starting materials.

Synthesis of the 1,4-Oxazepane Core

Several synthetic routes to the 1,4-oxazepane ring system have been developed, often involving intramolecular cyclization reactions.

Caption: General synthetic workflow for 1,4-oxazepane ring formation.

A common strategy involves the reductive amination of a suitable dicarbonyl compound with an amino alcohol, followed by cyclization.[11][12]

Applications in Drug Discovery: Targeting Signaling Pathways

The 1,4-oxazepane scaffold is a key component in several compounds with significant therapeutic potential. These derivatives have been shown to interact with important biological targets, including G-protein coupled receptors (GPCRs) and enzymes in the coagulation cascade.

Dopamine D4 Receptor Antagonism

Derivatives of 1,4-oxazepane have been identified as potent and selective antagonists of the dopamine D4 receptor.[2] The dopamine D4 receptor is a D2-like GPCR that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] Antagonism of this receptor is a promising strategy for the treatment of various neuropsychiatric disorders, including schizophrenia.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)−H Activation of Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

The Biological Significance of 1,4-Oxazepane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth overview of the biological significance of 1,4-oxazepane derivatives, with a particular focus on their roles as central nervous system (CNS) agents and as potential therapeutics in oncology. This document details their mechanisms of action, summarizes key quantitative structure-activity relationship (SAR) data, provides comprehensive experimental protocols for their synthesis and biological evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction: The 1,4-Oxazepane Core

1,4-Oxazepane is a seven-membered heterocyclic ring containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively. This unique structural framework imparts favorable physicochemical properties, including a three-dimensional conformation that allows for precise interactions with biological targets. The stability of the 1,4-oxazepane ring, compared to other oxazepane isomers, makes it an attractive scaffold for the development of novel therapeutics.[1]

Biological Activities and Therapeutic Potential

1,4-Oxazepane derivatives have demonstrated a broad range of biological activities, with significant potential in several therapeutic areas.

Central Nervous System (CNS) Applications

A primary area of investigation for 1,4-oxazepane derivatives has been in the treatment of CNS disorders. Their ability to modulate key neurotransmitter systems has led to the development of potent and selective ligands for various receptors and transporters.

-

Dopamine D4 Receptor Antagonism: A significant body of research has focused on 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor.[2][3] The dopamine D4 receptor is implicated in the pathophysiology of schizophrenia, and selective antagonists are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects.[2] The 1,4-oxazepane core serves as a key structural element for achieving high affinity and selectivity for this receptor subtype.

-

Monoamine Reuptake Inhibition: Certain 1,4-oxazepane derivatives have been identified as potent inhibitors of monoamine reuptake, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[4][5] This activity makes them promising candidates for the development of novel antidepressants and anxiolytics. By blocking the reuptake of these neurotransmitters, these compounds can elevate their synaptic concentrations, thereby alleviating symptoms of mood disorders.

Oncology

More recently, the therapeutic potential of 1,4-oxazepane derivatives has expanded into the field of oncology.

-

Inhibition of the Wnt/β-catenin Signaling Pathway: A notable discovery has been the identification of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[6] TNIK is a critical downstream component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[6][7] By inhibiting TNIK, these compounds can block the aberrant transcriptional activation of Wnt target genes, leading to anti-proliferative and anti-tumor effects.[6][7]

Quantitative Data

The following tables summarize the quantitative biological data for representative 1,4-oxazepane derivatives.

Table 1: Dopamine D4 Receptor Binding Affinities of 2,4-Disubstituted 1,4-Oxazepane Derivatives

| Compound | R | R' | Ki (nM) for D4 Receptor |

| 1a | H | 4-Cl-benzyl | 15 |

| 1b | 2-OH | 4-Cl-benzyl | 10 |

| 1c | 3-OH | 4-Cl-benzyl | 25 |

| 1d | 4-OH | 4-Cl-benzyl | 30 |

| 2a | H | 3,4-di-Cl-benzyl | 8 |

| 2b | 2-OH | 3,4-di-Cl-benzyl | 5 |

Data extracted from "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model".[2][3]

Table 2: Inhibitory Activity of Benzo[f][1][2]oxazepin-5(2H)-one Derivatives against TNIK

| Compound | R | IC50 (µM) for TNIK |

| 3a | H | 1.5 |

| 3b | 4-F | 0.8 |

| 3c | 4-Cl | 0.5 |

| 3d | 4-Br | 0.3 |

| 3e | 4-CH3 | 1.2 |

Data represents a selection of compounds and their corresponding TNIK inhibitory concentrations. For a comprehensive list, refer to the source literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of 2,4-Disubstituted 1,4-Oxazepane Derivatives

A common synthetic route to 2,4-disubstituted 1,4-oxazepanes involves the reaction of an appropriate amino alcohol with a substituted aldehyde or ketone, followed by cyclization.[2][3]

Example Protocol: Synthesis of 2-(4-(4-chlorobenzyl)-1,4-oxazepan-2-yl)phenol

-

Step 1: Synthesis of 2-((2-hydroxy-2-phenylethyl)amino)ethanol. To a solution of 2-aminophenol (10 mmol) in ethanol (50 mL) is added styrene oxide (12 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired amino alcohol.

-

Step 2: N-Alkylation. To a solution of the product from Step 1 (5 mmol) in acetonitrile (30 mL) is added potassium carbonate (15 mmol) and 4-chlorobenzyl chloride (6 mmol). The mixture is heated at reflux for 12 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

Step 3: Cyclization. The crude product from Step 2 is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC. Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.[1][8][9]

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation steps to isolate the membrane fraction.[8] The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in a final volume of 250 µL:

-

50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

50 µL of radioligand (e.g., [³H]spiperone at a concentration near its Kd)

-

50 µL of test compound at various concentrations or vehicle (for total binding) or a saturating concentration of a known D4 antagonist (e.g., haloperidol) for non-specific binding.

-

100 µL of the membrane preparation.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) using a cell harvester.[8] The filters are washed multiple times with ice-cold wash buffer.

-

Scintillation Counting: The filters are dried, and radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.

Monoamine Reuptake Inhibition Assay

This assay measures the ability of compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.[10][11][12]

-

Cell Culture: HEK293 cells stably expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET) are cultured to confluence in 96-well plates.[11]

-

Assay Procedure:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are then pre-incubated with various concentrations of the test compound or vehicle in KRH buffer for a specified time (e.g., 15-30 minutes) at 37°C.[13]

-

Uptake is initiated by the addition of a mixture of a radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine) and a final concentration of the test compound.

-

The incubation is allowed to proceed for a short period (e.g., 10-15 minutes) at 37°C.

-

Uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

-

-

Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in the lysate is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

Figure 1. A generalized workflow for the synthesis of 1,4-oxazepane derivatives.

Figure 2. Simplified signaling cascade following dopamine D4 receptor activation.

Figure 3. The role of TNIK in the Wnt/β-catenin pathway and its inhibition by 1,4-oxazepane derivatives.

Conclusion

1,4-Oxazepane derivatives represent a versatile and promising class of compounds with significant biological activities. Their demonstrated efficacy as dopamine D4 receptor antagonists and monoamine reuptake inhibitors underscores their potential in the development of novel treatments for a range of CNS disorders. Furthermore, the discovery of their role as TNIK inhibitors opens up new avenues for their application in oncology, particularly in cancers driven by aberrant Wnt/β-catenin signaling. The continued exploration of the 1,4-oxazepane scaffold, guided by quantitative SAR data and a deep understanding of their mechanisms of action, is expected to yield novel and improved therapeutic agents.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Structural Insight into TNIK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Strategic Role of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in Modern Medicinal Chemistry

For Immediate Release

In the landscape of contemporary drug discovery, the strategic use of novel building blocks is paramount to accessing new chemical space and developing innovative therapeutics. One such scaffold that has garnered interest is the 1,4-oxazepane ring system, valued for its conformational flexibility and favorable physicochemical properties. This technical guide delves into the role of a key derivative, tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , as a versatile synthon in medicinal chemistry, with a particular focus on its emerging application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

While a comprehensive, publicly available case study detailing the synthesis of a specific bioactive agent from this building block with corresponding quantitative data remains elusive in the current literature, its classification as a "Protein Degrader Building Block" by commercial suppliers points to its utility in this cutting-edge area of drug discovery. This guide will, therefore, provide an in-depth overview of the 1,4-oxazepane scaffold's importance, its synthesis, and its pivotal role in the rational design of PROTACs.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane motif is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This structure is considered a "privileged scaffold" as it is found in a variety of biologically active compounds across different therapeutic areas. Derivatives of 1,4-oxazepane have been reported to exhibit a wide range of pharmacological activities, including:

-

Dopamine D4 Receptor Ligands: Potential as antipsychotic agents with reduced extrapyramidal side effects.

-

Monoamine Reuptake Inhibitors: Efficacy in treating depression and anxiety.

-

Anticonvulsants and Antifungal Agents: Demonstrating a broad spectrum of central nervous system and anti-infective properties.

-

Agents for Inflammatory Diseases: Including applications in inflammatory bowel disease and lupus nephritis.

The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets, while the heteroatoms provide opportunities for hydrogen bonding and other key molecular interactions.

Synthesis and Functionalization

The synthesis of chiral 1,4-oxazepane derivatives is an active area of research. General synthetic strategies often involve the cyclization of amino alcohol precursors. For instance, chiral polysubstituted oxazepanes can be efficiently prepared through a regio- and stereoselective 7-endo cyclization via haloetherification.

The subject of this guide, tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is a chiral building block that offers several advantages for further chemical modification:

-

Boc Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen atom is a stable protecting group that can be readily removed under acidic conditions, allowing for subsequent functionalization at this position.

-

Hydroxymethyl Group: The primary alcohol at the 2-position serves as a handle for introducing a wide range of functionalities through reactions such as oxidation, esterification, or etherification.

A general workflow for the utilization of this building block in a synthetic campaign is depicted below.

Application in PROTACs: A New Frontier

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation. The 1,4-oxazepane scaffold, and specifically building blocks like tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, are emerging as valuable components for constructing PROTAC linkers.

The diagram below illustrates the fundamental mechanism of action for a PROTAC.

The incorporation of the 1,4-oxazepane moiety into a PROTAC linker can offer several advantages:

-

Improved Solubility and Physicochemical Properties: The heteroatoms in the ring can enhance solubility and reduce the lipophilicity of the often large and "greasy" PROTAC molecules.

-

Conformational Constraint: The seven-membered ring can introduce a degree of conformational rigidity to the linker, which can help to pre-organize the molecule for optimal binding to both the POI and the E3 ligase.

-

Vectorial Exit: The substitution pattern on the 1,4-oxazepane ring allows for precise control over the exit vectors of the linker, enabling the rational design of PROTACs with optimal ternary complex formation.

Future Outlook

While a specific, detailed example of the application of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in the synthesis of a named bioactive compound with published quantitative data is not yet prominent in the public domain, its availability and classification as a key building block for protein degraders underscore its potential. As the field of targeted protein degradation continues to expand, it is anticipated that the utility of this and related 1,4-oxazepane synthons will become increasingly evident in the scientific and patent literature. Researchers in drug discovery are encouraged to explore the incorporation of this versatile scaffold to access novel chemical matter and develop next-generation therapeutics.

Discovery of Novel EP300/CBP Histone Acetyltransferase Inhibitors Featuring a 1,4-Oxazepane Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of a novel class of EP300/CBP histone acetyltransferase (HAT) inhibitors built around a 1,4-oxazepane scaffold. The paralogous proteins EP300 (also known as p300) and CBP are critical transcriptional co-activators that regulate gene expression through the acetylation of histones and other proteins.[1][2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them compelling targets for therapeutic intervention.[1][2] This document details the quantitative data, key experimental protocols, and the strategic design process that led to the identification of potent and selective inhibitors, exemplified by the compound DS17701585.[2][3]

Data Presentation

The following tables summarize the quantitative data for the lead 1,4-oxazepane-containing EP300/CBP inhibitor, DS17701585.[4][5]

Table 1: In Vitro Inhibitory Activity of DS17701585

| Target | IC50 (µM) | Assay Type |

| EP300 | 0.15 | Biochemical HAT Assay |

| CBP | 0.040 | Biochemical HAT Assay |

Data sourced from MedchemExpress and ProbeChem.[1][4]

Table 2: Cellular Activity and Selectivity of DS17701585

| Assay | IC50 (µM) | Cell Line |

| H3K27 Acetylation Inhibition | 0.45 | Not Specified |

| SOX2 mRNA Expression Inhibition | 0.70 | LK2 (Human Lung Squamous Cell Carcinoma) |

Data sourced from MedchemExpress.[4]

Table 3: Selectivity Profile of DS17701585 Against Other Histone Acetyltransferases

| Target HAT | IC50 (µM) |

| TIP60 | >50 |

| MYST2 | >50 |

| MYST4 | >50 |

| PCAF | >50 |

| GCN5 | >50 |

Data sourced from available product information.[5]

Table 4: Pharmacokinetic and ADME Profile of DS17701585

| Parameter | Value |

| Mouse Liver Microsomal Stability | 37% remaining |

| Mouse Plasma Protein Binding | 95.2% |

Data sourced from available product information.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

EP300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This protocol outlines a common fluorescence-based method for assessing the inhibitory activity of compounds against EP300/CBP.

Materials:

-

Recombinant human EP300 or CBP enzyme

-

Histone H3 peptide substrate (biotinylated)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.1 mM EDTA)

-

Developing solution containing a detection antibody specific for the acetylated peptide and a suitable fluorophore-conjugated secondary antibody or a homogenous assay kit (e.g., AlphaLISA®).

-

Test compounds (e.g., DS17701585) dissolved in DMSO.

-

384-well microplates.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the assay buffer, recombinant EP300 or CBP enzyme, and the biotinylated histone H3 peptide substrate.

-

Add 10 µL of the enzyme/substrate master mix to each well.

-

Incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of Acetyl-CoA solution to each well.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding a suitable stop solution.

-

Add the developing solution containing the detection antibody.

-

Incubate as per the manufacturer's instructions to allow for antibody binding.

-

Read the fluorescence signal on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular SOX2 mRNA Expression Assay (Quantitative Real-Time PCR)

This protocol describes the measurement of SRY-box transcription factor 2 (SOX2) mRNA levels in a human lung squamous cell carcinoma cell line (LK2) following treatment with an inhibitor.

Materials:

-

LK2 cells

-

Cell culture medium and supplements

-

Test compound (DS17701585)

-

RNA extraction kit (e.g., RNeasy Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

qPCR primers for SOX2 and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or other fluorescent qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Seed LK2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of DS17701585 or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, SOX2 or housekeeping gene primers, and SYBR Green master mix.

-

Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Record the cycle threshold (Ct) values for each sample.

-

-

Data Analysis:

-

Calculate the relative expression of SOX2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression and relative to the DMSO-treated control.

-

Plot the dose-dependent inhibition of SOX2 mRNA expression and determine the IC50 value.

-

Mandatory Visualization

Signaling Pathway

Caption: EP300/CBP Signaling Pathway and Point of Inhibition.

Experimental Workflow

Caption: Workflow for Discovery and Validation of EP300/CBP Inhibitors.

Logical Relationships in Drug Discovery

Caption: Logical Flow of Scaffold Hopping from Hit to Lead Compound.

References

- 1. DS17701585 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, limbic system, and medulla, has emerged as a significant target for the development of novel therapeutics for a range of neuropsychiatric disorders.[1] Its unique pharmacological profile and anatomical distribution suggest that selective D4 ligands may offer therapeutic benefits, particularly for the cognitive and negative symptoms of schizophrenia, with a reduced risk of the extrapyramidal side effects associated with D2 receptor antagonism.[1][2] This technical guide focuses on a specific chemical scaffold, the 1,4-oxazepane ring system, which has been explored for its potential to yield potent and selective D4 receptor ligands. We provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of 2,4-disubstituted 1,4-oxazepane derivatives, with a focus on the key findings from seminal studies in the field. This document includes detailed experimental protocols for the synthesis and in vitro characterization of these compounds, alongside structured data tables and visualizations to facilitate understanding and further research.

Introduction: The Dopamine D4 Receptor as a Therapeutic Target

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D3 subtypes.[1] Like other D2-like receptors, the D4 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] The interest in the D4 receptor as a drug target was significantly spurred by the discovery that the atypical antipsychotic drug, clozapine, exhibits a higher affinity for the D4 receptor compared to the D2 receptor.[1] This observation led to the hypothesis that D4 receptor antagonism might contribute to clozapine's unique clinical profile, including its efficacy against treatment-resistant schizophrenia and its low propensity to cause extrapyramidal symptoms.

The development of selective D4 receptor ligands has been a key objective for medicinal chemists. Such compounds are invaluable tools for elucidating the physiological and pathophysiological roles of the D4 receptor and hold promise as novel therapeutic agents. The 1,4-oxazepane scaffold has been identified as a promising starting point for the design of such ligands.

Synthesis of 2,4-Disubstituted 1,4-Oxazepane Derivatives

The synthesis of 2,4-disubstituted 1,4-oxazepane derivatives has been described, with a key study by Audouze et al. providing a detailed synthetic route.[4] The general approach involves the construction of the 1,4-oxazepane ring followed by the introduction of substituents at the 2- and 4-positions. A representative synthetic scheme is outlined below.

Representative Experimental Protocol: Synthesis of 2-((4-(4-Chlorobenzyl)-1,4-oxazepan-2-yl)methyl)isoindolin-1-one

This protocol is adapted from the synthetic methodology described by Audouze et al., 2004.[4]

Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate To a solution of a suitable starting material, such as a protected amino alcohol, is added a reagent for the formation of the oxazepane ring, for example, via an intramolecular cyclization. The reaction conditions will vary depending on the specific starting materials and strategy employed.

Step 2: Synthesis of tert-butyl 2-((tosyloxy)methyl)-1,4-oxazepane-4-carboxylate The hydroxyl group of the product from Step 1 is converted to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Step 3: Synthesis of tert-butyl 2-((1-oxoisoindolin-2-yl)methyl)-1,4-oxazepane-4-carboxylate The tosylate from Step 2 is displaced by the nitrogen of isoindolin-1-one in the presence of a base such as sodium hydride in a suitable solvent like DMF.

Step 4: Synthesis of 2-((1,4-oxazepan-2-yl)methyl)isoindolin-1-one The Boc protecting group is removed from the product of Step 3 under acidic conditions, for instance, using trifluoroacetic acid in dichloromethane.

Step 5: Synthesis of 2-((4-(4-chlorobenzyl)-1,4-oxazepan-2-yl)methyl)isoindolin-1-one The final compound is obtained by N-alkylation of the secondary amine from Step 4 with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

For full experimental details, including reagent quantities, reaction times, temperatures, and purification methods, please refer to the primary literature.[4]

In Vitro Pharmacological Evaluation

The pharmacological profile of novel 1,4-oxazepane derivatives is primarily assessed through in vitro binding and functional assays. These assays are crucial for determining the affinity of the compounds for the dopamine D4 receptor and their selectivity over other dopamine receptor subtypes and other relevant targets.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the test compounds for the dopamine D4 receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor with high affinity and specificity. The ability of the test compounds to displace the radioligand from the receptor is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

This protocol is a generalized procedure based on standard methods.

Materials:

-

Membranes: CHO or HEK293 cell membranes stably expressing the human dopamine D4.2 receptor.

-

Radioligand: [3H]Spiperone.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific binding: 10 µM (+)-Butaclamol.

-

Test Compounds: Serial dilutions in assay buffer.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

-

In a 96-well plate, combine the cell membranes, [3H]spiperone (at a concentration near its Kd), and varying concentrations of the test compound or buffer (for total binding) or (+)-butaclamol (for non-specific binding) in the assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-